molecular formula C12H15NO4 B048342 2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid CAS No. 119154-03-9

2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid

Katalognummer: B048342
CAS-Nummer: 119154-03-9
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: WHKGSZIEKMSQCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is an organic compound that belongs to the class of amino acids It features a hydroxy(phenyl)acetyl group attached to the amino group of butanoic acid

Eigenschaften

CAS-Nummer

119154-03-9

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

2-[(2-hydroxy-2-phenylacetyl)amino]butanoic acid

InChI

InChI=1S/C12H15NO4/c1-2-9(12(16)17)13-11(15)10(14)8-6-4-3-5-7-8/h3-7,9-10,14H,2H2,1H3,(H,13,15)(H,16,17)

InChI-Schlüssel

WHKGSZIEKMSQCL-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O

Kanonische SMILES

CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O

Synonyme

Butanoic acid, 2-[(hydroxyphenylacetyl)amino]- (9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid typically involves the reaction of hydroxy(phenyl)acetic acid with butanoic acid derivatives. One common method is the coupling of hydroxy(phenyl)acetic acid with butanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions . This reaction proceeds through the formation of an amide bond between the carboxyl group of hydroxy(phenyl)acetic acid and the amino group of butanoic acid.

Industrial Production Methods

Industrial production of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid may involve biocatalytic processes, where enzymes are used to catalyze the reaction under environmentally benign conditions . These methods offer advantages such as high enantioselectivity, mild reaction conditions, and high catalytic efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like NaOH.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or substrate, modulating the activity of enzymes involved in metabolic processes. The hydroxy(phenyl)acetyl group can interact with active sites of enzymes, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[Hydroxy(phenyl)acetyl]amino}propanoic acid
  • 2-{[Hydroxy(phenyl)acetyl]amino}pentanoic acid

Uniqueness

2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.